molecular formula C12H6FNO B14331465 7-fluoro-5H-indeno[1,2-b]pyridin-5-one CAS No. 101419-80-1

7-fluoro-5H-indeno[1,2-b]pyridin-5-one

Katalognummer: B14331465
CAS-Nummer: 101419-80-1
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: QOAVHIIYEIFBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-fluoro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound with the molecular formula C12H6FNO It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the indeno[1,2-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

7-fluoro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

7-fluoro-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorine atom and ketone group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-fluoro-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct electronic and steric properties. These features enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

101419-80-1

Molekularformel

C12H6FNO

Molekulargewicht

199.18 g/mol

IUPAC-Name

7-fluoroindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C12H6FNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H

InChI-Schlüssel

QOAVHIIYEIFBMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.